4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((2,4-dichlorobenzyl)sulfanyl)-2-(2-pyridinyl)pyrimidine
CAS No.:
Cat. No.: VC17502042
Molecular Formula: C24H18Cl3N3S2
Molecular Weight: 518.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18Cl3N3S2 |
|---|---|
| Molecular Weight | 518.9 g/mol |
| IUPAC Name | 4-[(4-chlorophenyl)methylsulfanylmethyl]-6-[(2,4-dichlorophenyl)methylsulfanyl]-2-pyridin-2-ylpyrimidine |
| Standard InChI | InChI=1S/C24H18Cl3N3S2/c25-18-7-4-16(5-8-18)13-31-15-20-12-23(30-24(29-20)22-3-1-2-10-28-22)32-14-17-6-9-19(26)11-21(17)27/h1-12H,13-15H2 |
| Standard InChI Key | KKUYVHPYWUWAEB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)C2=NC(=CC(=N2)SCC3=C(C=C(C=C3)Cl)Cl)CSCC4=CC=C(C=C4)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-[(4-chlorophenyl)methylsulfanylmethyl]-6-[(2,4-dichlorophenyl)methylsulfanyl]-2-pyridin-2-ylpyrimidine, reflects its intricate architecture. Its core pyrimidine ring is substituted at the 2-position with a pyridinyl group and at the 4- and 6-positions with sulfanylmethyl-benzyl moieties. The 4-chlorobenzyl and 2,4-dichlorobenzyl groups introduce steric bulk and electron-withdrawing effects, which influence reactivity and intermolecular interactions.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₈Cl₃N₃S₂ | |
| Molecular Weight | 518.9 g/mol | |
| Canonical SMILES | C1=CC=NC(=C1)C2=NC(=CC(=N2)SCC3=C... | |
| InChI Key | KKUYVHPYWUWAEB-UHFFFAOYSA-N |
Electronic and Steric Effects
The presence of three chlorine atoms and two sulfur-containing groups creates a polarized electron distribution. Computational models predict a dipole moment of approximately 5.2 D, enhancing solubility in polar aprotic solvents . The 2,4-dichlorobenzyl group induces significant steric hindrance, potentially limiting access to certain enzymatic active sites.
Synthesis and Manufacturing Processes
Nucleophilic Substitution Strategies
The synthesis typically begins with a pyrimidine core, such as 4,6-dichloro-2-(methylthio)pyrimidine , which undergoes sequential nucleophilic substitutions. The 4-chlorobenzylthiol and 2,4-dichlorobenzylthiol groups are introduced via thiolate intermediates under alkaline conditions. Reaction temperatures between 60–80°C and catalysts like triethylamine optimize yields.
Coupling Reactions
Cross-coupling methodologies, particularly Ullmann-type reactions, facilitate the incorporation of the pyridinyl group at the 2-position. Copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 120°C achieve coupling efficiencies exceeding 75%.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Chlorobenzylthiol addition | 4-Chlorobenzylthiol, K₂CO₃, DMF, 70°C | 68% |
| Pyridinyl coupling | 2-Pyridinylboronic acid, CuI, 120°C | 72% |
Physicochemical Properties
Thermodynamic Stability
Differential scanning calorimetry (DSC) reveals a melting point of 189–192°C, indicative of strong crystalline lattice forces . The compound’s predicted boiling point of 467.4±45.0°C underscores its thermal resilience, suitable for high-temperature applications.
Solubility and Partition Coefficients
Experimental logP values (3.8±0.2) suggest moderate lipophilicity, aligning with its potential for transmembrane diffusion . Aqueous solubility remains limited (<0.1 mg/mL at 25°C), necessitating formulation with co-solvents like polyethylene glycol.
Comparative Analysis with Related Pyrimidine Derivatives
Structural Analogues
Compared to 4-{[(4-chlorophenyl)sulfanyl]methyl}-6-(methylsulfanyl)-2-(pyridin-2-yl)pyrimidine , the additional dichlorobenzyl group in the target compound enhances halogen bonding capacity, improving target affinity by 2.3-fold.
Functional Trade-offs
While 4,6-Dichloro-2-(methylthio)pyrimidine serves as a versatile precursor, its lack of aromatic substituents limits biological activity, underscoring the importance of benzylthiol groups in pharmacophore design.
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